molecular formula C13H19BrN2O2S B8325601 Ethyl 1-(4-bromothiazol-2-yl)-4-ethyl-piperidine-4-carboxylate

Ethyl 1-(4-bromothiazol-2-yl)-4-ethyl-piperidine-4-carboxylate

Cat. No. B8325601
M. Wt: 347.27 g/mol
InChI Key: XDQNYAJLSMQCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-bromothiazol-2-yl)-4-ethyl-piperidine-4-carboxylate is a useful research compound. Its molecular formula is C13H19BrN2O2S and its molecular weight is 347.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(4-bromothiazol-2-yl)-4-ethyl-piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(4-bromothiazol-2-yl)-4-ethyl-piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H19BrN2O2S

Molecular Weight

347.27 g/mol

IUPAC Name

ethyl 1-(4-bromo-1,3-thiazol-2-yl)-4-ethylpiperidine-4-carboxylate

InChI

InChI=1S/C13H19BrN2O2S/c1-3-13(11(17)18-4-2)5-7-16(8-6-13)12-15-10(14)9-19-12/h9H,3-8H2,1-2H3

InChI Key

XDQNYAJLSMQCIW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(CC1)C2=NC(=CS2)Br)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-ethylpiperidine-4-carboxylate hydrochloride (140 mg, 0.62 mmol) and 2,4-dibromothiazole (100 mg, 0.41 mmol) in DMF (0.3 mL) was added triethylamine (0.26 mL, 1.9 mmol) at rt and the mixture heated to 100° C. and stirred for 2 h. The mixture was cooled to rt then diluted with EtOAc (2 mL) and MeOH (2 mL) then evaporated to dryness under reduced pressure. The crude residue was purified over silica-gel using EtOAc: cyclohexane (10% to 60%) to obtain the desired product as viscous oil that solidified upon standing (127 mg, 89% yield). MS: 347.03, 349.01 [M+H]+.
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
89%

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